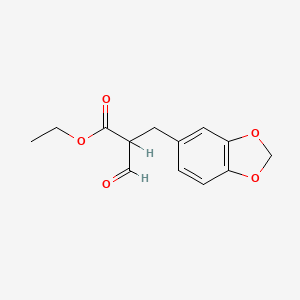

Ethyl alpha-formyl-1,3-benzodioxole-5-propanoate

Cat. No. B8499448

Key on ui cas rn:

72716-70-2

M. Wt: 250.25 g/mol

InChI Key: MPWATBGBEKGSJA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07666659B2

Procedure details

First 2.0 g of 606 NaH was suspended in 30 ml of THF and the suspension solution was cooled to 0° C. Then, 6.0 g of ethyl 3-(3,4-methylenedioxyphenyl)-propionate (purity: 92.1% by weight) was dissolved in 20 ml of THF and added dropwise to the suspension solution prepared above. After 4 ml of ethyl formate was added at 0° C., the solution was returned to room temperature and stirred for a further 20 minutes. The reaction solution was heated to 40° C. and stirring was further continued. About 30 minutes after heating, gas generation was observed. After completion of gas generation, the reaction solution was analyzed by HPLC (Column: LiChrosphere 100 PR-8(E), 250 mm×4.0 mm I.D., manufactured by Merck Ltd., Mobile phase: an aqueous solution of phosphate/potassium dihydrogenphosphate: acetonitrile=1:1, flow rate: 1 ml/minute, detection wavelength: 210 nm, column temperature: 30° C.), it was observed that raw materials remained. Then, 1 g of NaH and 4 ml of ethyl formate were added to the reaction solution and stirred at 40° C. Gas generation started again and completed in about 15 minutes. As the reaction solution was analyzed again, the raw materials were observed to still remain. Then, 1 g of NaH and 4 ml of ethyl formate were added to the reaction solution. After completion of gas generation, the reaction solution was analyzed again. Since the raw materials were observed to slightly remain, further 1 g of NaH and 8 ml of ethyl formate were added to the reaction solution. Since the raw materials were observed to completely disappear, the reaction was terminated. After pH was adjusted to 7 to 8 with hydrochloric acid, ethyl acetate was added to perform extraction. Mineral oil contained in NaH was removed by a separatory funnel in accordance with a liquid-separatory operation. The obtained ethyl acetate layer was concentrated to obtain 4.75 g of the titled compound as an orange oil. The chemical purity, as analyzed in accordance with the process of Example 1, was 80.20% by weight.

[Compound]

Name

606

Quantity

2 g

Type

reactant

Reaction Step One

[Compound]

Name

raw materials

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

raw materials

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

phosphate potassium dihydrogenphosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

raw materials

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

Identifiers

|

REACTION_CXSMILES

|

[H-].[Na+].[CH2:3]1[O:11][C:10]2[CH:9]=[CH:8][C:7]([CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:5]=2[O:4]1.[CH:19](OCC)=[O:20].P([O-])([O-])([O-])=O.P([O-])(O)(O)=O.[K+]>C1COCC1.C(#N)C>[CH:19]([CH:13]([CH2:12][C:7]1[CH:8]=[CH:9][C:10]2[O:11][CH2:3][O:4][C:5]=2[CH:6]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:20] |f:0.1,4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

606

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

raw materials

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

Step Four

[Compound]

|

Name

|

raw materials

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1OC=2C=C(C=CC2O1)CCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Nine

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

Step Ten

|

Name

|

phosphate potassium dihydrogenphosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].P(=O)(O)(O)[O-].[K+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

Step Twelve

[Compound]

|

Name

|

raw materials

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for a further 20 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to the suspension solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared above

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was heated to 40° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

About 30 minutes after heating

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 40° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

completed in about 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by a separatory funnel in accordance with a liquid-separatory operation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The obtained ethyl acetate layer was concentrated

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C(C(=O)OCC)CC1=CC2=C(C=C1)OCO2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.75 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |